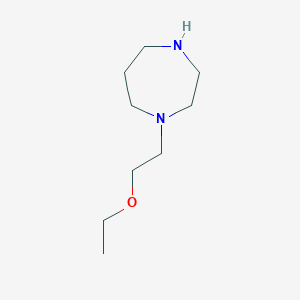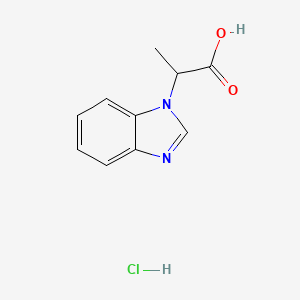![molecular formula C14H22ClNS B3081051 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride CAS No. 1094873-20-7](/img/structure/B3081051.png)
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride
Descripción general
Descripción
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21NS·HCl It is known for its unique structure, which includes a piperidine ring substituted with a 2-{2-[(4-methylphenyl)sulfanyl]ethyl} group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-methylthiophenol with an appropriate alkylating agent to form the 2-[(4-methylphenyl)sulfanyl]ethyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Hydrochloride Salt Formation: Finally, the piperidine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The piperidine ring and the sulfanyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride
- 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
- 2-{2-[(4-Fluorophenyl)sulfanyl]ethyl}piperidine hydrochloride
Uniqueness
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and may influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)sulfanylethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS.ClH/c1-12-5-7-14(8-6-12)16-11-9-13-4-2-3-10-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVFWVTUCJHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094873-20-7 | |
| Record name | Piperidine, 2-[2-[(4-methylphenyl)thio]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094873-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)


![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)

![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)




![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)

